Bms753

Description

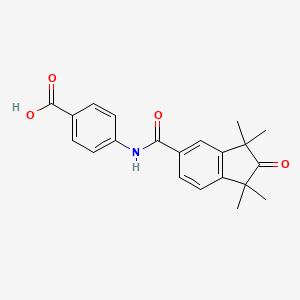

Structure

3D Structure

Properties

IUPAC Name |

4-[(1,1,3,3-tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-20(2)15-10-7-13(11-16(15)21(3,4)19(20)26)17(23)22-14-8-5-12(6-9-14)18(24)25/h5-11H,1-4H3,(H,22,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBPBWUZXBYJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C(C1=O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215307-86-1 | |

| Record name | 215307-86-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

BMS-754807: A Technical Guide to Its Mechanism of Action as a Dual IGF-1R/InsR Inhibitor

Abstract

BMS-754807 is a potent, orally bioavailable, and reversible small-molecule inhibitor targeting the tyrosine kinase activity of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (InsR).[1][2] By competitively binding to the ATP-binding site within the kinase domain, BMS-754807 effectively blocks receptor autophosphorylation and subsequent activation of critical downstream signaling pathways, primarily the PI3K/AKT/mTOR and Ras/MAPK cascades.[1][3] This disruption of pro-survival and proliferative signaling induces cell cycle arrest and apoptosis in a broad range of cancer cell lines.[4] This technical guide provides an in-depth analysis of the molecular mechanism of BMS-754807, details its potency and selectivity, presents validated experimental protocols for its characterization, and discusses mechanisms of resistance, offering a comprehensive resource for researchers in oncology and drug development.

Introduction: The IGF-1R/InsR Axis in Oncology

The Insulin-like Growth Factor (IGF) signaling axis, encompassing ligands (IGF-1, IGF-2, insulin), receptors (IGF-1R, InsR, and hybrid receptors), and binding proteins, is a critical regulator of normal cellular growth, differentiation, and metabolism.[1] However, its dysregulation is a hallmark of many malignancies. Overexpression of IGF-1R is frequently observed in various cancers, where it drives tumorigenesis, metastasis, and resistance to therapy.[1][5]

The structural and functional homology between IGF-1R and InsR leads to significant signaling cross-talk.[1] This redundancy poses a challenge for targeted therapies, as inhibiting IGF-1R alone can lead to compensatory signaling through InsR, mitigating therapeutic efficacy.[1][3] Therefore, dual inhibitors that concurrently block both IGF-1R and InsR, such as BMS-754807, represent a more robust strategy to abrogate this oncogenic signaling network.[1][6]

BMS-754807: Profile of a Potent Dual Inhibitor

BMS-754807 (N-(4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)pyrrolo[2,1-f][1][7][8]triazin-2-yl)-1-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide) is a pyrrolotriazine-based compound identified as a highly potent and reversible inhibitor of the IGF-1R/InsR family of kinases.[1][4]

Primary Molecular Targets and Potency

The primary mechanism of BMS-754807 is its function as an ATP-competitive inhibitor.[9] It binds to the kinase domain of IGF-1R and InsR, preventing the transfer of phosphate from ATP to tyrosine residues on the receptor and its substrates.[1][10] This action blocks the initial autophosphorylation step required for receptor activation.[11]

BMS-754807 exhibits nanomolar potency against its primary targets in cell-free kinase assays.[7][12] Its inhibitory activity extends to cellular models, where it effectively suppresses receptor phosphorylation and downstream signaling at low nanomolar concentrations.[7]

Kinase Selectivity and Potency

While highly potent against IGF-1R and InsR, BMS-754807 also demonstrates activity against a limited number of other kinases, which should be considered during experimental design. Its selectivity has been profiled against large kinase panels.

Table 1: In Vitro Kinase Inhibitory Profile of BMS-754807

| Kinase Target | IC50 (nM) | Source |

|---|---|---|

| IGF-1R | 1.8 | [7][12] |

| InsR | 1.7 | [7][12] |

| MET | 6 | [12] |

| TrkA | 7 | [12] |

| TrkB | 4 | [12] |

| Aurora A | 9 | [12] |

| Aurora B | 25 | [12] |

| RON | 44 |[12] |

IC50 values represent the concentration of inhibitor required to reduce kinase activity by 50% in biochemical assays.

Core Mechanism of Action: Interruption of Downstream Signaling

The therapeutic effect of BMS-754807 is a direct consequence of its ability to shut down the key signaling pathways downstream of IGF-1R and InsR activation. Upon ligand binding, these receptors normally recruit and phosphorylate substrate adaptors like Insulin Receptor Substrate (IRS) proteins, which then act as docking sites to initiate two major signaling cascades: the PI3K/AKT/mTOR pathway and the Ras/MAPK pathway.[3][11]

Attenuation of the PI3K/AKT/mTOR & Ras/MAPK Pathways

By preventing the initial IGF-1R/InsR phosphorylation, BMS-754807 blocks the recruitment and activation of PI3K (Phosphoinositide 3-kinase).[1] This prevents the conversion of PIP2 to PIP3 and subsequent activation of AKT. The inhibition of AKT, a central node in cell survival signaling, leads to decreased phosphorylation of its downstream effectors, including mTOR, which ultimately results in reduced protein synthesis and cell growth.[13]

Simultaneously, the lack of IRS phosphorylation prevents the recruitment of Grb2/SOS complexes, thereby inhibiting Ras activation and the subsequent phosphorylation cascade of the MAPK pathway (Raf-MEK-ERK).[3] Inhibition of the ERK pathway is crucial for blocking mitogenic signals and inducing cell cycle arrest.[13]

Cellular Consequences

The dual blockade of these pro-survival and pro-proliferative pathways by BMS-754807 culminates in potent anti-tumor effects in vitro and in vivo.[4] The primary cellular outcomes include:

-

Induction of Apoptosis: The inhibition of the AKT survival pathway leads to the activation of pro-apoptotic proteins. BMS-754807 has been shown to increase the cleavage of Caspase-3 and PARP (Poly ADP-ribose polymerase), which are biochemical markers of apoptosis.[1][8]

-

Cell Cycle Arrest: By inhibiting ERK and other cell cycle regulators downstream of AKT, the compound prevents cells from progressing through the cell cycle, leading to an accumulation of cells in the G1 phase.[13]

-

Inhibition of Proliferation: The combined effects on apoptosis and cell cycle arrest result in a potent anti-proliferative effect across a wide array of cancer cell lines.[7][10]

Experimental Validation: Protocols and Methodologies

To characterize the mechanism of action of BMS-754807, a series of well-established cellular and biochemical assays are required. These protocols serve to validate target engagement, downstream pathway modulation, and the ultimate phenotypic effect on cancer cells.

Protocol: Assessing Target Engagement via Western Blot

Objective: To provide a robust, self-validating method to confirm that BMS-754807 inhibits the phosphorylation of IGF-1R/InsR and key downstream effectors (p-AKT, p-ERK) in a cellular context. The causality is established by observing a dose-dependent decrease in phosphorylation of the target and its substrates upon drug treatment.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, Rh41) and grow to 70-80% confluency. Serum-starve cells for 16-24 hours to reduce basal signaling.[14]

-

Inhibitor Pre-treatment: Treat cells with a dose range of BMS-754807 (e.g., 0, 10, 50, 100, 500 nM) for 2-4 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

Ligand Stimulation: Stimulate cells with IGF-1 (e.g., 100 ng/mL) for 10-15 minutes to induce receptor phosphorylation.[15]

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[16]

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include:

-

Wash and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the dose-dependent effect of BMS-754807.[16]

Protocol: Quantifying Cellular Response via Cell Viability Assay

Objective: To measure the functional consequence of target inhibition by quantifying the anti-proliferative effects of BMS-754807. This protocol validates the mechanistic link between pathway inhibition and a phenotypic outcome (decreased cell viability), allowing for the determination of a key pharmacological parameter, the IC50 value.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of BMS-754807 in culture medium. Replace the medium in the wells with the compound dilutions, including vehicle-only controls.

-

Incubation: Incubate the plates for a duration relevant to the cell line's doubling time (typically 72 hours) in a standard cell culture incubator (37°C, 5% CO2).[10]

-

Reagent Addition: Add a viability reagent such as MTS (e.g., CellTiter 96 AQueous One Solution) or MTT to each well. These reagents are converted by metabolically active cells into a colored formazan product.

-

Incubation with Reagent: Incubate the plate for 1-4 hours, allowing for the colorimetric reaction to develop.

-

Data Acquisition: Measure the absorbance of each well using a 96-well plate reader at the appropriate wavelength (e.g., 490 nm for MTS).

-

Data Analysis:

-

Subtract the background absorbance (media-only wells).

-

Normalize the data to the vehicle-treated control wells (set as 100% viability).

-

Plot the percent viability against the log concentration of BMS-754807.

-

Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[7]

-

Considerations in Drug Development

Mechanisms of Acquired Resistance

A critical aspect of targeted therapy development is understanding potential mechanisms of resistance. For BMS-754807, studies have shown that cancer cells can develop resistance by activating alternative signaling pathways to bypass the IGF-1R/InsR blockade. One identified mechanism is the amplification and overexpression of Platelet-Derived Growth Factor Receptor α (PDGFRα).[19][20] In rhabdomyosarcoma models resistant to BMS-754807, the cells became dependent on PDGFRα signaling for survival, and combining BMS-754807 with a PDGFRα inhibitor restored sensitivity.[19][21] This highlights the importance of monitoring for the activation of bypass tracks in a clinical setting.

Clinical Context

BMS-754807 has been evaluated in several Phase I and II clinical trials for various solid tumors.[1][22] While demonstrating target engagement and some clinical activity, development has been challenged by factors such as on-target toxicities (e.g., hyperglycemia due to InsR inhibition) and the emergence of resistance.[9][22] The insights gained underscore the need for predictive biomarkers to select patient populations most likely to benefit and for the rational design of combination therapies to overcome resistance.[2][3]

Conclusion

BMS-754807 is a well-characterized, potent dual inhibitor of the IGF-1R and InsR tyrosine kinases. Its mechanism of action is centered on the ATP-competitive blockade of receptor autophosphorylation, leading to the comprehensive shutdown of downstream PI3K/AKT and MAPK signaling pathways. This targeted inhibition results in robust anti-proliferative and pro-apoptotic effects in a wide range of cancer models. The technical protocols and mechanistic insights provided herein offer a foundational guide for researchers utilizing BMS-754807 as a tool to investigate IGF/insulin signaling or as a benchmark for the development of next-generation inhibitors.

References

-

Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program. (2012). Pediatric Blood & Cancer. National Institutes of Health. Retrieved January 4, 2026, from [Link]

-

Differential mechanisms of acquired resistance to insulin-like growth factor-i receptor antibody therapy or to a small-molecule inhibitor, BMS-754807, in a human rhabdomyosarcoma model. (2010). Cancer Research. PubMed. Retrieved January 4, 2026, from [Link]

-

Discovery of a 2,4-Disubstituted Pyrrolo[1,2-f][1][7][8]triazine Inhibitor (BMS-754807) of Insulin-like Growth Factor Receptor (IGF-1R) Kinase in Clinical Development. (2009). Journal of Medicinal Chemistry. ACS Publications. Retrieved January 4, 2026, from [Link]

-

Differential Mechanisms of Acquired Resistance to Insulin-like Growth Factor-I Receptor Antibody Therapy or to a Small-Molecule Inhibitor, BMS-754807, in a Human Rhabdomyosarcoma Model. (2010). Cancer Research. AACR Journals. Retrieved January 4, 2026, from [Link]

-

Definition of IGF-1R antagonist BMS-754807. (n.d.). National Cancer Institute. Retrieved January 4, 2026, from [Link]

-

Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines. (2020). International Journal of Molecular Sciences. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. (2009). Molecular Cancer Therapeutics. PubMed. Retrieved January 4, 2026, from [Link]

-

Abstract A151: Differential mechanisms of acquired resistance to IGF-1R antibody therapy and a small molecule inhibitor, BMS-754807 in a human rhabdomyosarcoma Rh41 model. (2009). Molecular Cancer Therapeutics. AACR Journals. Retrieved January 4, 2026, from [Link]

-

Insulin receptor (IR) pathway hyperactivity in IGF-IR null cells and suppression of downstream growth signaling using the dual IGF-IR/IR inhibitor, BMS-754807. (2010). Endocrinology. PubMed. Retrieved January 4, 2026, from [Link]

-

Abstract #1742: BMS-754807, a small molecule inhibitor of IGF1R for clinical development. (2009). Proceedings of the American Association for Cancer Research. Retrieved January 4, 2026, from [Link]

-

Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer. (2011). Cancer Research. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Phase II trial of the dual IGF-1R/IR inhibitor BMS-754807 with or without letrozole in aromatase inhibitor-resistant breast cancer. (2011). Journal of Clinical Oncology. ASCO Publications. Retrieved January 4, 2026, from [Link]

-

How to detect IGF-1R phosphorylation by western blot? (2016). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Insulin Receptor (IR) Pathway Hyperactivity in IGF-IR Null Cells and Suppression of Downstream Growth Signaling Using the Dual IGF-IR/IR Inhibitor, BMS-754807. (2010). Endocrinology. Oxford Academic. Retrieved January 4, 2026, from [Link]

-

Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines. (2020). MDPI. Retrieved January 4, 2026, from [Link]

-

Insulin-like Growth Factor: Current Concepts and New Developments in Cancer Therapy. (2012). Recent Patents on Anti-Cancer Drug Discovery. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved January 4, 2026, from [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved January 4, 2026, from [Link]

-

Teprotumumab, an IGF-1R Blocking Monoclonal Antibody Inhibits TSH and IGF-1 Action in Fibrocytes. (2017). The Journal of Clinical Endocrinology & Metabolism. Oxford Academic. Retrieved January 4, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Facebook [cancer.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. BMS-754807 | IGF1R/InsR inhibitor | Probechem Biochemicals [probechem.com]

- 9. Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. mdpi.com [mdpi.com]

- 14. Insulin receptor (IR) pathway hyperactivity in IGF-IR null cells and suppression of downstream growth signaling using the dual IGF-IR/IR inhibitor, BMS-754807 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phospho-IGF-I Receptor β (Tyr1316) Antibody | Cell Signaling Technology [cellsignal.com]

- 16. benchchem.com [benchchem.com]

- 17. IGF-I Receptor beta (111A9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Differential mechanisms of acquired resistance to insulin-like growth factor-i receptor antibody therapy or to a small-molecule inhibitor, BMS-754807, in a human rhabdomyosarcoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. aacrjournals.org [aacrjournals.org]

- 22. ascopubs.org [ascopubs.org]

The Discovery and Synthesis of BMS-754807: A Pyrrolotriazine-Based Dual IGF-1R/Insulin Receptor Inhibitor

Introduction: Targeting the IGF-1R/Insulin Receptor Axis in Oncology

The insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR) are critical transmembrane receptor tyrosine kinases that play a pivotal role in cellular growth, proliferation, differentiation, and survival.[1][2] Dysregulation of the IGF-1R/IR signaling pathway is a well-documented driver in the pathogenesis and progression of a wide array of human cancers, including mesenchymal, epithelial, and hematopoietic malignancies.[1][3][4] This has rendered the IGF-1R/IR axis a compelling target for therapeutic intervention in oncology. BMS-754807 emerged from this pursuit as a potent, orally bioavailable, small-molecule inhibitor designed to dually target IGF-1R and IR.[1][5][6]

This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of BMS-754807, tailored for researchers, scientists, and drug development professionals.

Part 1: The Discovery of BMS-754807 – A Journey in Kinase Inhibition

The discovery of BMS-754807 was the culmination of a dedicated drug discovery program at the Bristol-Myers Squibb Pharmaceutical Research Institute.[1][7] The primary objective was to identify a small-molecule, ATP-competitive inhibitor of the IGF-1R kinase with a pharmacological and pharmacokinetic profile suitable for clinical development.

The lead optimization process centered on a pyrrolo[2,1-f][1][5][8]triazine scaffold.[7][9] Through systematic structure-activity relationship (SAR) studies, researchers fine-tuned the substitutions at the 2 and 4 positions of the pyrrolotriazine core to achieve optimal potency, selectivity, and drug-like properties.[9] A key finding was that the introduction of a 6-fluoro-3-pyridyl group provided a significant enhancement in the overall profile of the molecule, leading to the identification of BMS-754807.[9] This compound demonstrated a superior balance of high potency against IGF-1R, excellent cellular activity, and a favorable selectivity profile against a panel of other kinases.[9]

Part 2: The Chemical Synthesis of BMS-754807

The synthesis of BMS-754807 has been reported in the scientific literature, with a convergent approach being a common strategy. The following protocol is a representative synthesis based on published methods.[6]

Synthetic Pathway Overview

The synthesis commences from the commercially available 2,4-dichloropyrrolo[2,1-f][1][5][8]triazine, which undergoes sequential nucleophilic aromatic substitution reactions to introduce the side chains at the C4 and C2 positions.

Caption: Synthetic route for BMS-754807.

Detailed Experimental Protocol

Step 1: Synthesis of the C4-aminated Pyrrolotriazine Intermediate

-

To a solution of 2,4-dichloropyrrolo[2,1-f][1][5][8]triazine in a suitable aprotic solvent (e.g., N,N-dimethylformamide), add (5-cyclopropyl-1H-pyrazol-3-yl)amine and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Stir the reaction mixture at an elevated temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., LC-MS).

-

Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the C4-aminated intermediate.

Step 2: Synthesis of BMS-754807

-

To a solution of the C4-aminated intermediate in a suitable aprotic solvent (e.g., dimethyl sulfoxide), add (S)-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide and a strong base (e.g., potassium tert-butoxide).

-

Heat the reaction mixture to facilitate the nucleophilic aromatic substitution at the C2 position. Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product via preparative HPLC or crystallization to yield BMS-754807 as a solid.

Table 1: Summary of Synthetic Steps and Conditions

| Step | Starting Material | Reagents | Solvent | Key Conditions | Product |

| 1 | 2,4-Dichloropyrrolo[2,1-f][1][5][8]triazine | (5-cyclopropyl-1H-pyrazol-3-yl)amine, DIPEA | DMF | Heating | C4-aminated intermediate |

| 2 | C4-aminated intermediate | (S)-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide, KOtBu | DMSO | Heating | BMS-754807 |

Part 3: Mechanism of Action – Dual Inhibition of a Critical Signaling Cascade

BMS-754807 functions as a potent and reversible, ATP-competitive inhibitor of the tyrosine kinase domains of both IGF-1R and the insulin receptor.[1][8][10] Its high affinity for these receptors, with an IC50 of 1.8 nM for IGF-1R and 1.7 nM for IR, allows for effective blockade of their signaling cascades.[8][10]

Upon binding of their respective ligands (IGF-1, IGF-2, or insulin), IGF-1R and IR undergo autophosphorylation, which in turn activates downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are crucial for promoting cell survival and proliferation. BMS-754807, by occupying the ATP-binding pocket of the kinase domain, prevents this initial autophosphorylation event.[1] This leads to a cascade of inhibitory effects, including the diminished phosphorylation of downstream signaling proteins such as AKT.[1][10] The ultimate consequence of this signaling blockade is the induction of apoptosis and a halt in cell proliferation in cancer cells that are dependent on the IGF-1R/IR axis.[1][3][5]

Caption: BMS-754807 inhibits the IGF-1R/IR signaling pathway.

While highly potent against IGF-1R and IR, BMS-754807 also exhibits activity against other kinases, including Met, RON, TrkA, TrkB, Aurora A, and Aurora B, albeit at slightly higher concentrations.[8][10] This broader kinase profile may contribute to its overall antitumor activity.

Part 4: Preclinical and Clinical Evaluation

BMS-754807 has undergone extensive preclinical testing and has been evaluated in several clinical trials.

Preclinical Activity

In vitro, BMS-754807 has demonstrated potent antiproliferative activity across a broad range of human tumor cell lines, including those of mesenchymal, epithelial, and hematopoietic origin.[1][4][10] In vivo studies using xenograft models have shown that oral administration of BMS-754807 leads to significant tumor growth inhibition.[1][4][10] Furthermore, synergistic antitumor effects have been observed when BMS-754807 is combined with various standard-of-care agents, such as chemotherapy and other targeted therapies.[4][5][11]

Table 2: Summary of Preclinical and Clinical Data for BMS-754807

| Parameter | Finding | Reference(s) |

| In Vitro Potency | IC50 values of 1.8 nM for IGF-1R and 1.7 nM for IR. | [8][10] |

| Cellular Activity | Inhibits proliferation of a wide range of cancer cell lines with IC50 values in the low nanomolar to micromolar range. | [4][10][12] |

| In Vivo Efficacy | Demonstrates significant tumor growth inhibition in various xenograft models as a single agent. | [1][4][10] |

| Combination Therapy | Shows synergistic effects when combined with agents like gemcitabine, letrozole, and tamoxifen. | [5][11] |

| Clinical Trials | Has been evaluated in Phase I and II clinical trials for various solid tumors and breast cancer. | [1][13][14] |

Clinical Development

BMS-754807 has advanced into Phase I and II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.[1][12][14] These trials have explored its use as both a monotherapy and in combination with other anticancer agents.[11][13] While the development of some IGF-1R inhibitors has faced challenges, the dual targeting of both IGF-1R and IR by BMS-754807 was hypothesized to potentially overcome some of the resistance mechanisms observed with more selective agents.[1][11]

Conclusion

BMS-754807 stands as a significant achievement in the field of kinase inhibitor drug discovery. Its rational design, based on a deep understanding of the IGF-1R/IR signaling axis, has yielded a potent dual inhibitor with promising preclinical activity. The synthetic route to BMS-754807 is well-defined, allowing for its production and further investigation. While its clinical journey is ongoing, the story of BMS-754807 provides valuable insights for the continued development of targeted therapies in oncology.

References

-

Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. MDPI. Available at: [Link]

-

BMS-754807, a Small-Molecule Inhibitor of Insulin-like Growth Factor-1 Receptor/Insulin Receptor, Enhances Gemcitabine Response in Pancreatic Cancer. AACR Journals. Available at: [Link]

-

Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer. PMC - NIH. Available at: [Link]

-

Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program. NIH. Available at: [Link]

-

Discovery of a 2,4-Disubstituted Pyrrolo[1,2-f][1][5][8]triazine Inhibitor (BMS-754807) of Insulin-like Growth Factor Receptor (IGF-1R) Kinase in Clinical Development. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Synthesis and in vitro evaluation of [18F]BMS-754807: A potential PET ligand for IGF-1R. ScienceDirect. Available at: [Link]

-

Discovery of a 2,4-disubstituted pyrrolo[1,2-f][1][5][8]triazine inhibitor (BMS-754807) of insulin-like growth factor receptor (IGF-1R) kinase in clinical development. PubMed. Available at: [Link]

-

BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. PubMed. Available at: [Link]

-

Phase II trial of the dual IGF-1R/IR inhibitor BMS-754807 with or without letrozole in aromatase inhibitor-resistant breast cancer. Journal of Clinical Oncology - ASCO Publications. Available at: [Link]

-

BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. AACR Journals. Available at: [Link]

-

Insulin-like Growth Factor: Current Concepts and New Developments in Cancer Therapy. PMC - NIH. Available at: [Link]

-

BMS-754807 - Drug Targets, Indications, Patents. Patsnap Synapse. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. medkoo.com [medkoo.com]

- 3. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Synthesis and in vitro evaluation of [18F]BMS-754807: A potential PET ligand for IGF-1R - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a 2,4-disubstituted pyrrolo[1,2-f][1,2,4]triazine inhibitor (BMS-754807) of insulin-like growth factor receptor (IGF-1R) kinase in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. selleckchem.com [selleckchem.com]

- 11. Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. Insulin-like Growth Factor: Current Concepts and New Developments in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

BMS-754807: A Technical Guide to a Dual IGF-1R/IR Inhibitor for Preclinical Research

Abstract

This technical guide provides an in-depth overview of BMS-754807, a potent and reversible small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action of BMS-754807, its chemical properties, and its application in preclinical cancer research. We will explore the critical roles of the IGF-1R and IR signaling pathways in cancer progression and the scientific rationale for their dual inhibition. Furthermore, this guide offers detailed, field-proven protocols for evaluating the efficacy of BMS-754807 in both in vitro and in vivo models, complete with insights into experimental design and data interpretation.

Introduction: The Rationale for Dual IGF-1R/IR Inhibition in Oncology

The insulin-like growth factor (IGF) signaling pathway is a critical regulator of cellular growth, proliferation, differentiation, and survival.[3][4] Its dysregulation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[3][5] The key mediators of this pathway are the IGF-1 receptor (IGF-1R) and the highly homologous insulin receptor (IR), both belonging to the receptor tyrosine kinase (RTK) superfamily.

Upon ligand binding (IGF-1, IGF-2, or insulin), these receptors undergo a conformational change, leading to autophosphorylation and the activation of downstream signaling cascades, primarily the phosphatidylinositol 3-kinase (PI3K)/Akt and the Ras/mitogen-activated protein kinase (MAPK) pathways.[3][6] These pathways are central to promoting cell cycle progression and inhibiting apoptosis (programmed cell death).[3]

Early therapeutic strategies focused on selectively targeting IGF-1R. However, clinical trials with IGF-1R-specific monoclonal antibodies yielded disappointing results.[5] A key mechanism of resistance emerged: compensatory signaling through the IR.[4][5] The structural and functional similarities between IGF-1R and IR, including the formation of hybrid receptors, allow cancer cells to bypass the blockade of one receptor by utilizing the other.[5] This understanding underscored the need for therapeutic agents that could simultaneously inhibit both IGF-1R and IR.

BMS-754807 was developed to address this challenge. It is an orally bioavailable, ATP-competitive inhibitor that potently and reversibly blocks the kinase activity of both IGF-1R and IR.[7][8][9] This dual-targeting approach aims to provide a more comprehensive and durable inhibition of the IGF signaling network, thereby mitigating the primary mechanism of resistance to single-agent IGF-1R blockade.

Chemical and Physical Properties of BMS-754807

A thorough understanding of the physicochemical properties of BMS-754807 is essential for its effective use in experimental settings.

| Property | Value | Source |

| Chemical Name | (S)-1-(4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)pyrrolo[2,1-f][10][8]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide | [11][12] |

| Molecular Formula | C23H24FN9O | [11][12] |

| Molecular Weight | 461.49 g/mol | [10][11] |

| CAS Number | 1001350-96-4 | [11] |

| Appearance | Solid powder | [11] |

| Purity | >98% (commercially available) | [11] |

| Solubility | Soluble in DMSO | [13] |

Structure of BMS-754807:

Caption: 2D chemical structure of BMS-754807.

Mechanism of Action: Dual Inhibition of IGF-1R and IR Signaling

BMS-754807 exerts its anti-tumor effects by competitively binding to the ATP-binding pocket within the kinase domains of both IGF-1R and IR.[8] This prevents the autophosphorylation of the receptors, thereby blocking the initiation of downstream signaling cascades.

Caption: BMS-754807 inhibits IGF-1R/IR signaling pathways.

The inhibition of these pathways by BMS-754807 leads to a reduction in cell proliferation and an induction of apoptosis in a broad range of human tumor cell lines.[10][1]

In Vitro Evaluation of BMS-754807: Experimental Protocols

Kinase Inhibition Assay

Scientific Rationale: The initial characterization of a kinase inhibitor involves determining its potency and selectivity against its target enzymes in a cell-free system. This biochemical assay quantifies the ability of BMS-754807 to inhibit the phosphorylation of a substrate by recombinant IGF-1R and IR.

Protocol:

-

Reagents and Materials:

-

Recombinant human IGF-1R and IR kinase domains

-

Kinase assay buffer (e.g., 100 mM HEPES pH 7.4, 10 mM MgCl2, 0.015% Brij35, 4 mM DTT)[13]

-

Synthetic peptide substrate (e.g., KKSRGDYMTMQIG)[13]

-

ATP (at a concentration close to the Km for each kinase)

-

BMS-754807 stock solution (in DMSO)

-

384-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

-

Procedure:

-

Prepare serial dilutions of BMS-754807 in DMSO.

-

In a 384-well plate, add the kinase, peptide substrate, and BMS-754807 (or vehicle control) to the kinase assay buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).[13]

-

Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

-

Calculate the percentage of inhibition for each concentration of BMS-754807.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[13]

-

Data Interpretation: The IC50 value represents the concentration of BMS-754807 required to inhibit 50% of the kinase activity. Lower IC50 values indicate higher potency.[14] It is crucial to report the ATP concentration used in the assay, as IC50 values for ATP-competitive inhibitors are dependent on this parameter.[15]

Cell Viability and Proliferation Assays (MTT/WST-1)

Scientific Rationale: To assess the cytostatic or cytotoxic effects of BMS-754807 on cancer cells, cell viability and proliferation assays are performed. The MTT and WST-1 assays are colorimetric methods that measure the metabolic activity of viable cells, which is proportional to the number of living cells.

Protocol (MTT Assay):

-

Cell Culture and Seeding:

-

Culture cancer cell lines of interest in appropriate media.

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of BMS-754807 in culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of BMS-754807 or vehicle control (DMSO).

-

Incubate for a specified period (e.g., 72 hours).

-

-

MTT Assay:

-

Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[16]

-

Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[16]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value from the dose-response curve.

-

Apoptosis Assays

Scientific Rationale: To determine if the observed decrease in cell viability is due to the induction of apoptosis, specific markers of programmed cell death are analyzed. Key events in apoptosis include the activation of caspases and the cleavage of specific substrates like poly(ADP-ribose) polymerase (PARP).

Protocol:

-

Cell Treatment: Treat cells with BMS-754807 as described for the cell viability assay.

-

Assay Procedure:

-

Use a commercially available luminescent or fluorescent caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay).[8]

-

Follow the manufacturer's protocol, which typically involves adding a single reagent that lyses the cells and contains a pro-luminescent or pro-fluorescent substrate for caspase-3 and -7.

-

Measure the luminescence or fluorescence using a plate reader.

-

Protocol:

-

Protein Extraction:

-

Treat cells with BMS-754807.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate with a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP.[9]

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Data Interpretation: An increase in the cleaved form of PARP is a hallmark of caspase-mediated apoptosis.[9]

Western Blot Analysis of Signaling Pathways

Scientific Rationale: To confirm that BMS-754807 inhibits the intended signaling pathways in a cellular context, Western blotting is used to measure the phosphorylation status of key downstream proteins like Akt and ERK.

Protocol:

-

Cell Treatment and Lysis:

-

Serum-starve cells overnight.

-

Pre-treat with various concentrations of BMS-754807 for a specified time.

-

Stimulate with IGF-1 or insulin for a short period (e.g., 15-30 minutes).

-

Lyse the cells as described previously.

-

-

Western Blotting:

-

Perform Western blotting as described for PARP cleavage.

-

Use primary antibodies specific for the phosphorylated forms of IGF-1R/IR, Akt (Ser473 and Thr308), and ERK1/2 (Thr202/Tyr204), as well as antibodies for the total forms of these proteins as loading controls.

-

Data Interpretation: A dose-dependent decrease in the phosphorylation of these signaling proteins in the presence of BMS-754807 confirms its on-target activity in cells.

In Vivo Evaluation of BMS-754807: Xenograft Tumor Models

Scientific Rationale: To assess the anti-tumor efficacy of BMS-754807 in a more physiologically relevant setting, in vivo studies using human tumor xenograft models in immunocompromised mice are essential.[11][17]

Protocol:

-

Cell Implantation:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[2]

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth by measuring tumor volume with calipers.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer BMS-754807 orally at a predetermined dose and schedule (e.g., daily).[1]

-

The control group receives the vehicle used to formulate BMS-754807.

-

-

Efficacy Assessment:

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

Data Interpretation: The primary endpoint is typically tumor growth inhibition. Significant differences in tumor volume between the treated and control groups indicate in vivo efficacy.

Data Summary and Visualization

In Vitro Potency of BMS-754807

| Target/Assay | IC50 (nM) | Cell Line | Source |

| IGF-1R (cell-free) | 1.8 | - | |

| IR (cell-free) | 1.7 | - | |

| Cell Proliferation | 7 | IGF-1R-Sal | [10] |

| Cell Proliferation | 5 | RH41 | [10] |

| IGF-1R Phosphorylation | 13 | IGF-1R-Sal | [10] |

| Akt Phosphorylation | 22 | IGF-1R-Sal | [10] |

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of BMS-754807.

Conclusion and Future Directions

BMS-754807 represents a rationally designed dual inhibitor of IGF-1R and IR, developed to overcome the limitations of single-agent IGF-1R targeting. The experimental protocols and data interpretation guidelines presented in this technical guide provide a robust framework for the preclinical evaluation of BMS-754807 and other kinase inhibitors. The synergistic potential of BMS-754807 with other anti-cancer agents, such as hormonal therapies and cytotoxic drugs, has been demonstrated and warrants further investigation.[1] Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from dual IGF-1R/IR inhibition and to further elucidate the complex interplay between the IGF/insulin signaling network and other oncogenic pathways.

References

- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 2. benchchem.com [benchchem.com]

- 3. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]

- 4. researchgate.net [researchgate.net]

- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IGF1R Kinase Enzyme System Application Note [ireland.promega.com]

- 7. benchchem.com [benchchem.com]

- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. selleckchem.com [selleckchem.com]

- 14. promegaconnections.com [promegaconnections.com]

- 15. benchchem.com [benchchem.com]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]

BMS-754807: Target Profile and Kinase Selectivity of a Dual IGF-1R/InsR Inhibitor

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of BMS-754807, a potent, reversible, and orally bioavailable small-molecule inhibitor targeting the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (InsR). We will dissect its core mechanism of action, detail its primary target affinity, and present a thorough kinase selectivity profile. This document is intended for researchers, scientists, and drug development professionals, offering not only foundational data but also the scientific rationale behind the experimental methodologies used to characterize such an inhibitor. We will explore detailed protocols for key assays and the functional consequences of its target engagement in preclinical models.

The Rationale for Targeting the IGF-1R/InsR Axis in Oncology

The insulin-like growth factor (IGF) signaling pathway is a critical regulator of cellular growth, proliferation, differentiation, and survival. Its dysregulation is a hallmark of many human cancers, contributing to tumorigenesis and resistance to conventional therapies. The pathway is primarily activated by the binding of ligands (IGF-1 and IGF-2) to the IGF-1R, a receptor tyrosine kinase (RTK). This binding triggers a conformational change, leading to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.

This autophosphorylation creates docking sites for substrate adaptors, primarily the insulin receptor substrate (IRS) proteins, which in turn activate two major downstream signaling cascades:

-

The PI3K/AKT/mTOR Pathway: Crucial for cell survival, growth, and proliferation.

-

The RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in regulating gene expression related to proliferation and differentiation.

The insulin receptor (InsR) shares significant structural homology with IGF-1R and can also contribute to mitogenic signaling, particularly the InsR-A isoform, which is often overexpressed in cancer cells. Given the high degree of homology and the potential for signaling redundancy or "crosstalk" between IGF-1R and InsR, dual inhibition presents a compelling therapeutic strategy. Targeting IGF-1R alone with monoclonal antibodies has faced clinical challenges, potentially due to compensatory signaling through the InsR.[1] Therefore, a small molecule capable of inhibiting both kinases, such as BMS-754807, offers a more comprehensive blockade of this critical oncogenic axis.

BMS-754807: A Potent, Reversible Dual Kinase Inhibitor

BMS-754807 (1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][2][3][4]triazin-2-yl]-N-(6-fluoro-3-pyridinyl)-2-methyl-(2S)-2-pyrrolidinecarboxamide) is a pyrrolotriazine-based compound developed as a reversible, ATP-competitive inhibitor of the IGF-1R/InsR kinase family.[1][5] Its mechanism involves binding to the ATP-binding pocket within the kinase domain of the receptors, preventing the phosphorylation necessary for signal transduction. This blockade effectively shuts down the downstream PI3K/AKT and MAPK signaling pathways, leading to the inhibition of cell proliferation and, in many cases, the induction of apoptosis.[4][6]

Primary Target Profile: High-Affinity Inhibition of IGF-1R and InsR

The primary therapeutic targets of BMS-754807 are IGF-1R and InsR. Biochemical assays have demonstrated that it inhibits both kinases with high potency and near-equal affinity.

Table 1: Primary Target Inhibition Profile of BMS-754807

| Target | Assay Type | Potency (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|

| IGF-1R | Cell-Free Kinase Assay | IC₅₀: 1.8 nM | [2][4] |

| Cell-Free Kinase Assay | Kᵢ: <2 nM | [3] | |

| InsR | Cell-Free Kinase Assay | IC₅₀: 1.7 nM | [2][4] |

| | Cell-Free Kinase Assay | Kᵢ: <2 nM |[3] |

This potent, dual-inhibitory activity is fundamental to its design, intended to overcome the limitations of IGF-1R-specific agents. The functional consequence of this inhibition in cellular models is a marked decrease in the phosphorylation of IGF-1R and InsR, which subsequently suppresses the phosphorylation of downstream effectors like AKT and ERK (MAPK).[4][7]

Caption: IGF-1R/InsR signaling pathway and the inhibitory action of BMS-754807.

Kinase Selectivity Profile: Beyond the Primary Targets

While highly potent against IGF-1R and InsR, no kinase inhibitor is entirely specific. Understanding the broader selectivity profile is crucial for predicting potential polypharmacological effects (both beneficial and adverse). BMS-754807 has been screened against large panels of kinases, revealing activity against a limited number of other kinases, albeit at reduced potencies compared to its primary targets.[8][9]

Table 2: Kinase Selectivity Profile of BMS-754807

| Kinase Target | IC₅₀ (nM) | Kinase Family | Reference |

|---|---|---|---|

| InsR | 1.7 | Receptor Tyrosine Kinase | [2] |

| IGF-1R | 1.8 | Receptor Tyrosine Kinase | [2] |

| TrkB | 4 | Receptor Tyrosine Kinase | [2] |

| MET | 6 | Receptor Tyrosine Kinase | [2] |

| TrkA | 7 | Receptor Tyrosine Kinase | [2] |

| Aurora A | 9 | Serine/Threonine Kinase | [2] |

| Aurora B | 25 | Serine/Threonine Kinase | [2] |

| RON | 44 | Receptor Tyrosine Kinase | [2] |

| Flt-3 | 170 | Receptor Tyrosine Kinase | [10] |

| Lck | 1218 | Non-receptor Tyrosine Kinase |[10] |

The data indicates that BMS-754807 has notable activity against other RTKs like TrkA, TrkB, and MET, as well as the Aurora kinases involved in cell cycle regulation. This profile suggests that some of its observed anti-cancer effects could be due to the modulation of these secondary targets.[9] Conversely, it shows minimal activity against many other kinases, such as Lck and Flt-3.[4][10] This "off-target" profile is a critical consideration during clinical development for interpreting efficacy and toxicity signals.

Methodologies for Characterization

Validating the target profile and selectivity of a kinase inhibitor requires a multi-faceted approach, combining biochemical and cell-based assays.

Experimental Protocol: Biochemical Kinase Inhibition Assay (IGF-1R)

This protocol describes a representative in vitro assay to determine the IC₅₀ value of BMS-754807 against recombinant human IGF-1R. The principle is to measure the enzyme's ability to phosphorylate a synthetic substrate in the presence of varying concentrations of the inhibitor.

Rationale: A cell-free biochemical assay provides the most direct measurement of an inhibitor's interaction with its purified target, free from the complexities of a cellular environment (e.g., membrane permeability, efflux pumps, competing intracellular ATP). This is the gold standard for determining intrinsic potency.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer of 100 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.015% Brij-35, and 4 mM DTT. The divalent cation (Mg²⁺) is a critical cofactor for kinase activity.

-

Enzyme Dilution: Dilute recombinant human IGF-1R kinase domain to a working concentration in assay buffer. The final concentration should be determined empirically to ensure the reaction is linear over the assay time course.

-

Substrate/ATP Mix: Prepare a solution containing a synthetic peptide substrate (e.g., KKSRGDYMTMQIG) and ATP.[4] The ATP concentration is typically set at or near its Michaelis-Menten constant (Km) for the kinase to ensure competitive inhibitors can be accurately assessed.

-

Compound Dilution: Perform a serial dilution of BMS-754807 in 100% DMSO, followed by a further dilution in assay buffer to create a range of test concentrations (e.g., 0.1 nM to 10 µM).

-

-

Assay Execution (384-well plate format):

-

Add 5 µL of the serially diluted BMS-754807 or DMSO vehicle (for control wells) to the appropriate wells.

-

Add 15 µL of the diluted IGF-1R enzyme solution to all wells.

-

Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to all wells.

-

-

Reaction & Detection:

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

-

Terminate the reaction by adding a stop solution containing EDTA, which chelates the Mg²⁺ ions.

-

Quantify the amount of phosphorylated substrate. This is commonly done using technologies like HTRF®, AlphaScreen®, or mobility shift assays, which use specific antibodies to detect the phosphorylated product.

-

-

Data Analysis:

-

Calculate the percent inhibition for each BMS-754807 concentration relative to the DMSO controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Experimental Protocol: Cellular Proliferation Assay (WST-1/MTT)

This assay measures the metabolic activity of a cell population as an indicator of cell viability and proliferation, assessing the functional consequence of kinase inhibition.

Rationale: While a biochemical assay measures potency against the target, a cell-based assay confirms that the compound can enter the cell, engage its target in a complex milieu, and elicit a biological response. It provides a measure of cellular potency (EC₅₀).

Step-by-Step Methodology:

-

Cell Culture: Seed cancer cells (e.g., Rh41 rhabdomyosarcoma cells, known to be sensitive) in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

-

Compound Treatment: Treat the cells with a serial dilution of BMS-754807 for a specified duration (typically 72 hours) to allow for effects on cell division.[12]

-

Reagent Addition: Add a tetrazolium salt reagent (e.g., WST-1 or MTT) to each well and incubate for 1-4 hours.

-

Detection: Metabolically active cells will reduce the tetrazolium salt into a colored formazan product. The absorbance of this product is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of viable cells relative to vehicle-treated controls and determine the EC₅₀ value as described above.

Workflow: Kinase Selectivity Profiling

Characterizing an inhibitor against a broad panel of kinases is essential for understanding its specificity. This is typically performed by specialized vendors or with in-house platforms.

Rationale: A broad selectivity screen provides a comprehensive view of a compound's activity across the kinome. It is critical for identifying potential off-targets that could lead to unexpected toxicity or provide opportunities for drug repositioning.

Caption: A generalized workflow for kinase selectivity profiling of a small molecule inhibitor.

Functional Consequences and Therapeutic Potential

BMS-754807 has demonstrated broad anti-proliferative activity across numerous human tumor cell lines, including those of mesenchymal, epithelial, and hematopoietic origin, with IC₅₀ values ranging from 5 to 365 nM.[3][4] In vivo, this orally active compound has shown significant tumor growth inhibition in multiple xenograft models at doses as low as 6.25 mg/kg daily.[3][13]

Furthermore, preclinical studies have highlighted its potential for synergistic activity when combined with other anticancer agents, including cytotoxic chemotherapy (e.g., docetaxel), hormonal therapies (e.g., letrozole, tamoxifen), and other targeted agents (e.g., cetuximab).[3][7][14] This suggests that by blocking a key survival pathway, BMS-754807 can lower the threshold for apoptosis induced by other treatments. Despite this promising preclinical profile, the agent's clinical development was discontinued.[15]

Conclusion

BMS-754807 is a well-characterized small molecule inhibitor with a distinct target profile. Its high and equivalent potency against the homologous IGF-1R and InsR kinases represents a rational drug design approach to comprehensively block the IGF signaling axis in cancer. Its kinase selectivity profile reveals activity against a small number of additional kinases, which may contribute to its overall biological effects. The methodologies described herein—from direct biochemical assays to broad kinome screening—represent the standard for rigorously defining the activity and specificity of any kinase inhibitor in a drug discovery pipeline. This in-depth understanding is paramount for interpreting preclinical efficacy and guiding clinical strategy.

References

-

Carboni, J. M., et al. (2009). BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. Molecular Cancer Therapeutics, 8(12), 3341-3349. [Link]

-

Awasthi, N., et al. (2022). Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. Cancers, 14(11), 2729. [Link]

-

Martin, M., et al. (2014). Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer. Clinical Cancer Research, 20(13), 3463-3474. [Link]

-

Awasthi, N., et al. (2012). BMS-754807, a Small-Molecule Inhibitor of Insulin-like Growth Factor-1 Receptor/Insulin Receptor, Enhances Gemcitabine Response in Pancreatic Cancer. Molecular Cancer Therapeutics, 11(12), 2644-2653. [Link]

-

Kolb, E. A., et al. (2011). Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer, 56(4), 595-603. [Link]

-

Patsnap Synapse. BMS-754807 - Drug Targets, Indications, Patents. [Link]

-

Carboni, J. M., et al. (2009). Abstract #1742: BMS-754807, a small molecule inhibitor of IGF1R for clinical development. Proceedings of the 100th Annual Meeting of the American Association for Cancer Research. [Link]

-

Robertson, J. F. R., et al. (2011). Phase II trial of the dual IGF-1R/IR inhibitor BMS-754807 with or without letrozole in aromatase inhibitor-resistant breast cancer. Journal of Clinical Oncology, 29(15_suppl), TPS121-TPS121. [Link]

-

Herrero-González, S., et al. (2020). Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines. International Journal of Molecular Sciences, 21(24), 9505. [Link]

-

Stauffer, F., et al. (2015). Inhibitor selectivity profiling. ResearchGate. [Link]

-

Gualberto, A., & Pollak, M. (2013). Targeting the insulin-like growth factor-1 receptor in human cancer. Frontiers in Oncology, 3, 79. [Link]

-

Awasthi, N., et al. (2022). (PDF) Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. ResearchGate. [Link]

-

Carboni, J. M., et al. (2009). BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. AACR Publications. [Link]

-

Carboni, J. M., et al. (2009). BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Targeting the insulin-like growth factor-1 receptor in human cancer [frontiersin.org]

- 15. BMS-754807 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

A Technical Guide to BMS-754807: Mechanism and Application in the Inhibition of IGF-1R Signaling

Abstract: The insulin-like growth factor (IGF) signaling pathway is a critical regulator of cellular growth, proliferation, and survival.[1] Its dysregulation is a hallmark of many malignancies, making the IGF-1 receptor (IGF-1R) a key therapeutic target in oncology.[1][2][3] This guide provides an in-depth technical overview of BMS-754807, a potent, orally available small-molecule inhibitor designed to target this pathway. We will dissect its dual-target mechanism of action, explore its effects on downstream signaling cascades, present its preclinical efficacy, and provide detailed protocols for its scientific evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of BMS-754807 as a tool and potential therapeutic agent.

The IGF-1R Signaling Axis: A Primer

The IGF signaling axis is a complex network comprising ligands (IGF-1, IGF-2), receptors (IGF-1R, Insulin Receptor - IR), and ligand-binding proteins.[3] Upon ligand binding, the IGF-1R, a receptor tyrosine kinase (RTK), undergoes autophosphorylation.[4] This activation initiates two principal downstream signaling cascades crucial for cell proliferation and survival:

-

The PI3K/Akt Pathway: Primarily responsible for cell survival and anti-apoptotic signals.

-

The Ras/Raf/MAPK Pathway: A key driver of mitogenesis and cell proliferation.[5]

Given its central role in promoting tumorigenesis and resistance to therapy, the inhibition of IGF-1R has become a significant strategy in cancer drug development.[1][3][6]

BMS-754807: A Dual-Target Kinase Inhibitor

BMS-754807 is a potent, reversible, and ATP-competitive small-molecule inhibitor that targets the kinase activity of the IGF-1R/IR family.[7][8][9] Its defining characteristic is its dual specificity, inhibiting both IGF-1R and the structurally similar Insulin Receptor (IR) with near-equal, nanomolar potency.[5][10][11]

Mechanism of Inhibition: BMS-754807 functions by competing with ATP for binding to the kinase domain of IGF-1R and IR. This direct competition prevents the receptor's autophosphorylation, the critical first step in signal transduction. By blocking this event, BMS-754807 effectively abrogates all downstream signaling.[8][9]

The Rationale for Dual IGF-1R/IR Inhibition: Targeting IGF-1R alone can lead to compensatory signaling through the IR, which can also be activated by IGF-2 and form heterodimers with IGF-1R.[2][7] This can create a rescue mechanism for cancer cells, potentially leading to treatment resistance. By simultaneously inhibiting both IGF-1R and IR, BMS-754807 closes this potential escape route, offering a more comprehensive blockade of the signaling axis.[7]

Impact on Downstream Signaling and Cellular Fate

The efficacy of BMS-754807 is demonstrated by its profound impact on the phosphorylation status of key downstream effector proteins.

-

Inhibition of the PI3K/Akt Pathway: Treatment with BMS-754807 leads to a marked decrease in the phosphorylation of Akt (p-Akt).[7][12][13] This suppression of the primary survival pathway shifts the cellular balance towards apoptosis. The induction of apoptosis is biochemically confirmed by the increased cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3, two hallmark proteins of the apoptotic cascade.[7][12][14]

-

Inhibition of the Ras/Raf/MAPK Pathway: BMS-754807 also effectively inhibits the phosphorylation of MAPK (ERK), disrupting the mitogenic signals that drive cell division.[15]

Collectively, this dual pathway blockade results in potent anti-proliferative and pro-apoptotic effects in a wide array of cancer cell lines.[7][14]

Preclinical Efficacy: A Quantitative Summary

BMS-754807 has demonstrated broad anti-tumor activity in both in vitro and in vivo preclinical models.

Table 1: In Vitro Anti-proliferative Activity of BMS-754807

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| IGF-1R-Sal | - | 7 | [15] |

| Rh41 | Rhabdomyosarcoma | 5 | [15] |

| Geo | Colon | - | [15] |

| JJN3 | Multiple Myeloma | - | [15] |

| RD1 | Rhabdomyosarcoma | - | [15] |

| General Range | Various Tumor Types | 5 - 365 | [11][14] |

Note: IC50 is the concentration of drug required to inhibit cell proliferation by 50%.

Table 2: In Vivo Anti-tumor Activity of BMS-754807

| Xenograft Model | Cancer Type | Dose (mg/kg, oral) | Tumor Growth Inhibition (TGI) | Reference |

| IGF-1R-Sal | - | 6.25 | Complete TGI | [15] |

| Various Models | Epithelial, Mesenchymal, Hematopoietic | 6.25 and higher | 53% to 115% | [14][15] |

| EAC Xenograft | Esophageal Adenocarcinoma | - | 74.96% reduction in relative tumor volume | [7] |

Note: TGI of >100% indicates tumor regression.

Methodologies for Evaluating BMS-754807

To ensure scientific integrity, a combination of functional and mechanistic assays should be employed. The protocols described below represent a self-validating system where observed decreases in cell viability can be directly correlated with the inhibition of specific molecular targets.

Protocol 1: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Causality: Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Preparation: Prepare a serial dilution of BMS-754807 in appropriate cell culture medium. Concentrations should span a wide range to determine the IC50 value (e.g., 1 nM to 10 µM).

-

Treatment: Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of BMS-754807. Include "vehicle-only" (e.g., DMSO) and "medium-only" controls.

-

Incubation: Incubate the plate for a defined period (e.g., 72 hours) at 37°C, 5% CO₂.[16]

-

MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of 0.45-0.5 mg/mL.[17]

-

Formazan Formation: Incubate the plate for 1-4 hours at 37°C until purple precipitate is visible.[17]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[17] Mix thoroughly.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Self-Validation: The "vehicle-only" control represents 100% viability. Results are expressed as a percentage of this control. A clear dose-dependent decrease in absorbance validates the anti-proliferative effect of the compound.

Protocol 2: Western Blot Analysis for Signaling Inhibition

This technique allows for the detection and semi-quantification of specific proteins to confirm the mechanism of action at the molecular level.

Causality: By separating proteins by size and using specific antibodies, we can visualize the phosphorylation status of key signaling molecules and the cleavage of apoptosis markers, directly demonstrating the effect of BMS-754807 on its intended targets.

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with BMS-754807 at relevant concentrations (e.g., IC50 and 10x IC50) for a specified time (e.g., 16 hours).[7] Include a vehicle-treated control.

-

Protein Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto a polyacrylamide gel (SDS-PAGE) and run the electrophoresis to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-IGF-1R/IR, anti-p-Akt, anti-cleaved PARP, anti-cleaved caspase-3) overnight at 4°C. Also, probe for total protein (total IGF-1R, total Akt) and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.

-

Self-Validation: A decrease in the signal for phosphorylated proteins in BMS-754807-treated samples compared to the vehicle control, without a change in total protein levels, confirms specific inhibition of the signaling pathway. The loading control (e.g., β-actin) must be consistent across all lanes to validate that equal amounts of protein were loaded.

Conclusion and Future Perspectives

BMS-754807 is a well-characterized dual inhibitor of the IGF-1R/IR signaling axis with potent anti-proliferative and pro-apoptotic activity across a spectrum of cancers.[7][14] Its mechanism of action, centered on the ATP-competitive inhibition of the receptor's kinase domain, leads to the effective shutdown of downstream PI3K/Akt and MAPK signaling.[7][15] The robust preclinical data has supported its advancement into clinical trials.[14][18]

Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to benefit from IGF-1R/IR inhibition.[1] Furthermore, the synergistic potential of BMS-754807 with other cytotoxic, hormonal, and targeted agents presents a promising avenue for developing powerful combination therapies to overcome treatment resistance.[12][14][19]

References

- 1. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insulin-Like Growth Factor (IGF) Pathway Targeting in Cancer: Role of the IGF Axis and Opportunities for Future Combination Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Facebook [cancer.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. ascopubs.org [ascopubs.org]

The Impact of BMS-754807 on Downstream AKT Signaling: A Technical Guide

This guide provides an in-depth technical examination of BMS-754807, a potent and reversible small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (InsR).[1][2][3][4] We will explore its mechanism of action and its consequential effects on the downstream AKT signaling pathway, a critical regulator of cell survival and proliferation.[5][6] This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and cell signaling research.

Introduction: The IGF-1R/InsR Axis and the Central Role of AKT

The insulin-like growth factor (IGF) signaling pathway is a crucial network that governs normal physiological processes such as cell growth, proliferation, and metabolism.[7] This pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention.[7][8] The core components of this axis include the ligands (IGF-1 and IGF-2), their receptors (IGF-1R and InsR), and a family of IGF-binding proteins (IGFBPs) that modulate ligand bioavailability.[7][9][10]

Upon ligand binding, the IGF-1R and InsR, both receptor tyrosine kinases, undergo autophosphorylation, initiating a cascade of intracellular signaling events.[10][11] Two major downstream pathways are activated: the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway and the mitogen-activated protein kinase (MAPK) pathway.[9][11][12] The PI3K/AKT/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism.[5][6] AKT, also known as protein kinase B (PKB), is a serine/threonine kinase that acts as a critical node in this pathway.[13] Its activation, marked by phosphorylation at key residues (Threonine 308 and Serine 473), drives a multitude of cellular processes that promote tumorigenesis.[14][15]

BMS-754807 is a dual inhibitor that targets both IGF-1R and InsR, effectively blocking the initial activation of these critical signaling cascades.[1][2][16] This guide will specifically focus on the downstream consequences of this inhibition on AKT signaling.

Mechanism of Action of BMS-754807